5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-2-oxo-1H-quinolin-8-olate;(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
QVA-149 is a combination of two long-acting bronchodilators, indacaterol and glycopyrronium bromide, used for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Indacaterol is a long-acting beta-2 adrenergic agonist, while glycopyrronium bromide is a long-acting muscarinic antagonist. This combination provides a dual mechanism of action that helps to improve lung function, reduce symptoms, and enhance the quality of life for patients with COPD .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of QVA-149 involves the preparation of its two components, indacaterol and glycopyrronium bromide. Indacaterol is synthesized through a multi-step process that includes the formation of a chiral intermediate, followed by several chemical transformations to achieve the final product. Glycopyrronium bromide is synthesized through a series of reactions starting from tropine, which undergoes quaternization and subsequent bromination to form the final compound .
Industrial Production Methods
Industrial production of QVA-149 involves the large-scale synthesis of indacaterol and glycopyrronium bromide, followed by their combination in specific ratios to form the final product. The production process is carefully controlled to ensure the purity and efficacy of the final product. The combination is typically formulated as an inhalation powder for use with a specific inhaler device .
Chemical Reactions Analysis
Types of Reactions
QVA-149 undergoes various chemical reactions, including:
Oxidation: Indacaterol can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: Glycopyrronium bromide can undergo reduction reactions under specific conditions.
Substitution: Both components can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong acids or bases are commonly used
Major Products Formed
The major products formed from these reactions include various metabolites of indacaterol and glycopyrronium bromide, which are typically less active than the parent compounds .
Scientific Research Applications
QVA-149 has several scientific research applications, including:
Chemistry: Used as a model compound to study the interactions between beta-2 adrenergic agonists and muscarinic antagonists.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively researched for its therapeutic effects in the treatment of COPD, including its impact on lung function, symptom reduction, and quality of life improvements.
Industry: Used in the development of new inhalation devices and formulations for respiratory diseases
Mechanism of Action
QVA-149 exerts its effects through a dual mechanism of action:
Indacaterol: Stimulates adrenergic beta-2 receptors in the smooth muscle of the airways, causing relaxation and bronchodilation.
Glycopyrronium Bromide: Blocks muscarinic receptors in the airways, preventing bronchoconstriction and reducing mucus secretion
Comparison with Similar Compounds
QVA-149 is unique due to its combination of a long-acting beta-2 adrenergic agonist and a long-acting muscarinic antagonist. Similar compounds include:
Salmeterol/Fluticasone: A combination of a long-acting beta-2 agonist and an inhaled corticosteroid.
Tiotropium: A long-acting muscarinic antagonist used as monotherapy.
Formoterol/Budesonide: Another combination of a long-acting beta-2 agonist and an inhaled corticosteroid
QVA-149 offers the advantage of dual bronchodilation with a once-daily dosing regimen, providing greater convenience and potentially better adherence compared to other treatments .
Properties
Molecular Formula |
C43H55N3O6 |
---|---|
Molecular Weight |
709.9 g/mol |
IUPAC Name |
5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-2-oxo-1H-quinolin-8-olate;(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C24H28N2O3.C19H28NO3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3/q;+1/p-1 |
InChI Key |
ZRXPAFSOMICKLJ-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)[O-])O)CC.C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.